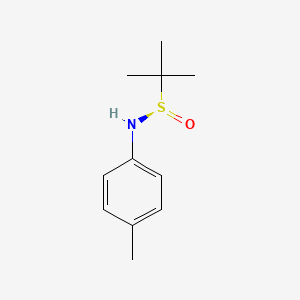

(R)-N-(4-Tolyl) tert-butanesulfinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(R)-2-methyl-N-(4-methylphenyl)propane-2-sulfinamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NOS/c1-9-5-7-10(8-6-9)12-14(13)11(2,3)4/h5-8,12H,1-4H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSVTZPZFDFKIY-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)N[S@](=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R N 4 Tolyl Tert Butanesulfinamide and Its Analogues

Established Synthetic Routes to (R)-N-(4-Tolyl) tert-Butanesulfinamide

Established methods for the synthesis of N-aryl sulfinamides, including this compound, have traditionally relied on the coupling of a suitable nitrogen nucleophile with a chiral sulfinyl electrophile.

Multistep Synthetic Pathways

The classical approach to synthesizing N-aryl tert-butanesulfinamides involves the reaction of an aniline (B41778) with a reactive tert-butanesulfinylating agent. A common pathway begins with the preparation of enantiomerically pure (R)-tert-butanesulfinamide, a widely used chiral auxiliary. rsc.org The synthesis of the parent (R)-tert-butanesulfinamide itself is a well-documented multistep process, often starting from the inexpensive di-tert-butyl disulfide. orgsyn.org This process involves an asymmetric oxidation to the corresponding thiosulfinate, followed by cleavage of the disulfide bond with a nucleophile like lithium amide. orgsyn.org

Once the chiral auxiliary is obtained, creating the N-aryl bond to form a compound like this compound can be challenging. Early methods for analogous compounds involved the reaction of a pre-formed lithium anilide with a chiral menthyl p-toluenesulfinate. acs.org However, these approaches often required cryogenic temperatures and could lead to partial racemization of the sensitive sulfur stereocenter. acs.org

A more direct, though less common for this specific target, established pathway in sulfinamide chemistry is the condensation of tert-butanesulfinamide with carbonyl compounds. This reaction, typically mediated by a Lewis acid, is highly effective for producing N-tert-butanesulfinyl imines, which are key intermediates in many asymmetric syntheses. rsc.orgacs.org While this does not directly yield the N-aryl product from an aniline, it represents a cornerstone of established sulfinamide chemistry.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for achieving high yields and preserving the stereochemical integrity of the sulfinamide products. For the synthesis of N-tert-butanesulfinyl imines, which are structurally related to the target compound, extensive optimization has been performed. The choice of dehydrating agent in the condensation of (R)-tert-butanesulfinamide with aldehydes and ketones significantly impacts the reaction's efficiency.

Researchers have found that while magnesium sulfate (B86663) (MgSO₄) is effective, it often requires a large excess of the aldehyde. acs.org The use of a more Lewis acidic agent like copper(II) sulfate (CuSO₄) allows for the use of near-stoichiometric amounts of the aldehyde and is effective for a broad range of substrates, including electron-rich aromatic aldehydes. acs.org For particularly unreactive or sterically hindered carbonyl compounds, titanium(IV) alkoxides such as titanium(IV) ethoxide (Ti(OEt)₄) have proven to be superior, enabling the formation of N-tert-butanesulfinyl ketimines in good yields. acs.orgexlibrisgroup.com

| Carbonyl Substrate | Dehydrating Agent/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Various Aldehydes | CuSO₄ | CH₂Cl₂ | 81-96 | acs.org |

| p-Anisaldehyde | CuSO₄ | CH₂Cl₂ | 81 | acs.org |

| Isobutyraldehyde | CuSO₄ | CH₂Cl₂ | 90 | acs.org |

| Pivaldehyde | Ti(OEt)₄ | THF | 82 | acs.org |

| Various Ketones | Ti(OEt)₄ | THF | 77-91 | acs.org |

Novel Methodologies for the Preparation of this compound

Recent research has focused on developing more efficient, sustainable, and versatile methods for synthesizing sulfinamides, moving away from stoichiometric reagents and harsh conditions.

Green Chemistry Approaches in Sulfinamide Synthesis

Green chemistry principles aim to reduce waste and energy consumption in chemical manufacturing. These principles have been successfully applied to the synthesis of sulfinamides and their precursors.

A significant advancement in green synthesis is the development of solvent-free reaction conditions. A highly efficient, microwave-assisted procedure for the synthesis of N-(tert-butylsulfinyl)imines has been reported. acs.org This method involves the condensation of (R)-tert-butanesulfinamide with various aldehydes and ketones in the presence of Ti(OEt)₄ under solvent-free conditions. The reactions proceed to completion in as little as 10 minutes, providing products in excellent yields and purities, often eliminating the need for chromatographic purification. acs.org While this specific method produces imines, its application demonstrates a powerful green strategy that could be adapted for other sulfinamide syntheses.

The development of catalytic methods for C-N bond formation has revolutionized the synthesis of N-aryl compounds. Palladium-catalyzed cross-coupling reactions are particularly noteworthy for their application in the synthesis of N-aryl tert-butanesulfinamides. organic-chemistry.orgnih.gov This approach allows for the direct coupling of the readily available (R)-tert-butanesulfinamide with aryl halides, such as 4-bromotoluene (B49008) or 4-chlorotoluene, to directly form this compound.

A key advantage of this method is that it proceeds without racemization of the chiral sulfur center. acs.orgorganic-chemistry.org Optimization studies identified a highly effective catalytic system consisting of a palladium source like Pd₂(dba)₃, a sterically hindered phosphine (B1218219) ligand such as tBuXPhos, and a base like sodium hydroxide. acs.orgorganic-chemistry.org Interestingly, the addition of a small amount of water was found to be critical for achieving high yields, likely by facilitating the dissolution of the inorganic base. acs.orgorganic-chemistry.org This catalytic protocol is tolerant of a wide range of functional groups on the aryl halide and provides a direct, efficient, and stereospecific route to the target compound and its analogues. organic-chemistry.orgorganic-chemistry.org

| Aryl Halide | (R)-tert-Butanesulfinamide | Catalytic System | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | 1.2 equiv | Pd₂(dba)₃ / tBuXPhos / NaOH | Toluene (B28343) / H₂O, 90 °C, 20 h | 85 | acs.orgorganic-chemistry.org |

| 4-Chloronitrobenzene | 1.2 equiv | Pd₂(dba)₃ / tBuXPhos / NaOH | Toluene / H₂O, 90 °C, 20 h | 92 | acs.org |

| 3-Chloronitrobenzene | 1.2 equiv | Pd₂(dba)₃ / tBuXPhos / NaOH | Toluene / H₂O, 90 °C, 20 h | 81 | acs.org |

| 2-Bromopyridine | 1.2 equiv | Pd₂(dba)₃ / tBuXPhos / NaOH | Toluene / H₂O, 90 °C, 20 h | 75 | acs.org |

| Iodobenzene | 1.2 equiv | Pd₂(dba)₃ / tBuXPhos / NaOH | Toluene / H₂O, 90 °C, 20 h | 13 | acs.org |

More recently, another palladium-catalyzed method has been developed involving the addition of aryl halides to N-sulfinylamines, further expanding the toolkit for constructing these valuable molecules under mild conditions with high functional group tolerance. nih.govox.ac.uk

Continuous Flow Chemistry Applications in Sulfinamide Synthesis

Continuous flow chemistry has emerged as a powerful technology in chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. rsc.orgsemanticscholar.org While the application of continuous flow technology to the synthesis of active pharmaceutical ingredients (APIs) and their chiral intermediates is a rapidly growing field, specific examples detailing the continuous flow synthesis of this compound are not extensively documented in the reviewed literature. nih.govnih.gov

However, the principles of multi-step continuous flow synthesis can be conceptually applied to the preparation of sulfinamides. rsc.orgsemanticscholar.org Such a process could involve the telescoping of several reaction steps, such as the formation of a key intermediate followed by a nucleophilic addition, all within a closed, continuous system. nih.gov For instance, a flow process could be designed for the synthesis of primary sulfinamidines, which are aza-analogues of sulfinamides, via the nucleophilic addition of organometallic reagents to a transient sulfurdiimide. nih.gov This approach highlights the potential for developing continuous flow methods for the synthesis of sulfinamides and their derivatives, which could lead to more efficient and safer manufacturing processes.

Synthesis of Structurally Modified this compound Analogues and Derivatives

The structural modification of this compound allows for the fine-tuning of its chemical and physical properties, leading to the development of new chiral auxiliaries and ligands with enhanced performance in asymmetric synthesis.

Exploration of Substituted Aryl Sulfinamides

The synthesis of N-aryl tert-butanesulfinamides can be effectively achieved through palladium-catalyzed C-N cross-coupling reactions between tert-butanesulfinamide and various aryl halides. nih.gov This methodology provides a versatile route to a wide range of substituted aryl sulfinamides with high yields and without racemization of the chiral center. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as Pd2(dba)3, and a suitable phosphine ligand, like tBuXPhos, with a base such as sodium hydroxide. nih.gov The addition of a small amount of water has been found to be crucial for achieving high yields in some cases. nih.gov

A variety of aryl bromides and chlorides can be used as coupling partners, including those with electron-donating and electron-withdrawing groups. nih.gov For example, the reaction of (R)-tert-butanesulfinamide with 4-bromotoluene would yield this compound. The scope of this reaction is broad, allowing for the synthesis of a diverse library of N-aryl sulfinamides.

Table 1: Palladium-Catalyzed Synthesis of Substituted Aryl Sulfinamides

| Aryl Halide | Product | Yield (%) |

|---|---|---|

| 4-Bromotoluene | This compound | ~85 |

| 4-Bromoanisole | (R)-N-(4-Methoxyphenyl) tert-butanesulfinamide | 88 |

| 4-Bromobenzonitrile | (R)-N-(4-Cyanophenyl) tert-butanesulfinamide | 95 |

| 4-Chloronitrobenzene | (R)-N-(4-Nitrophenyl) tert-butanesulfinamide | 92 |

| 2-Bromopyridine | (R)-N-(2-Pyridyl) tert-butanesulfinamide | 75 |

Data sourced from a study on palladium-catalyzed C-N cross-coupling of sulfinamides and aryl halides. nih.gov

Modifications to the tert-Butyl Group and Alkyl Sulfinamides

The synthesis of sulfinamides with modifications to the tert-butyl group or the preparation of N-alkyl sulfinamides can be achieved through various methods. One common approach involves the reaction of a sulfinyl chloride with a primary or secondary amine. acs.org This method allows for the introduction of a wide range of alkyl groups.

Another strategy involves the addition of organometallic reagents to a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), to generate a metal sulfinate. This intermediate can then be reacted with thionyl chloride to form a sulfinyl chloride in situ, which is subsequently trapped with an amine to yield the desired sulfinamide. acs.org This one-pot procedure is compatible with a broad range of organometallic reagents and amines, providing access to a diverse array of N-alkyl sulfinamides. acs.org

Synthesis of Biphenyl-Derived Sulfinamides

The synthesis of biphenyl-derived sulfinamides can be accomplished by employing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This powerful C-C bond-forming reaction allows for the coupling of an N-(haloaryl)-tert-butanesulfinamide with a boronic acid or its ester. rsc.orgresearchgate.net

For instance, an N-(bromoaryl)-tert-butanesulfinamide can be reacted with a phenylboronic acid in the presence of a palladium catalyst and a base to yield the corresponding N-(biphenyl)-tert-butanesulfinamide. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. rsc.org This approach provides a modular and efficient route to a variety of biphenyl-derived sulfinamides, which are of interest as potential ligands in catalysis and as building blocks in medicinal chemistry.

Table 2: Suzuki-Miyaura Coupling for the Synthesis of N-Biphenyl-tert-Butanesulfinamide Derivatives

| N-(Haloaryl) Sulfinamide | Boronic Acid/Ester | Product |

|---|---|---|

| (R)-N-(4-Bromophenyl)-tert-butanesulfinamide | Phenylboronic acid | (R)-N-(Biphenyl-4-yl)-tert-butanesulfinamide |

| (R)-N-(3-Iodophenyl)-tert-butanesulfinamide | 4-Methylphenylboronic acid | (R)-N-(4'-Methylbiphenyl-3-yl)-tert-butanesulfinamide |

| (R)-N-(4-Chlorophenyl)-tert-butanesulfinamide | 4-Methoxyphenylboronic acid | (R)-N-(4'-Methoxybiphenyl-4-yl)-tert-butanesulfinamide |

This table represents a conceptual application of the Suzuki-Miyaura coupling to the synthesis of biphenyl-derived sulfinamides based on established methodologies. rsc.orgresearchgate.net

In-depth Analysis of this compound Reveals Scant Literature

A comprehensive review of scientific literature reveals a significant lack of published research specifically detailing the applications of This compound in asymmetric transformations. Despite extensive searches for this specific chiral auxiliary, information regarding the formation and reactivity of its corresponding N-sulfinylimines, as well as their subsequent nucleophilic additions, remains largely undocumented in accessible scientific databases and research articles.

The request for a detailed article focusing solely on the chemical compound this compound and its specific applications as outlined cannot be fulfilled due to the absence of dedicated research on this molecule. The scientific community has extensively explored the utility of similar, yet distinct, chiral auxiliaries, most notably (R)-tert-butanesulfinamide (Ellman's auxiliary) and to a lesser extent, (R)-p-toluenesulfinamide . These related compounds have a well-established role in the asymmetric synthesis of chiral amines.

The general methodology involving these more common sulfinamides typically follows a three-step sequence:

Condensation with an aldehyde or ketone to form a chiral N-sulfinylimine. nih.govrsc.org

Diastereoselective nucleophilic addition to the imine. nih.govwikipedia.org

Acid-mediated removal of the sulfinyl group to yield the chiral amine. nih.gov

Therefore, while the requested outline provides a robust framework for evaluating a chiral auxiliary's role in asymmetric synthesis, there is insufficient data to populate these sections with scientifically accurate and detailed research findings specifically for this compound.

Core Applications of R N 4 Tolyl Tert Butanesulfinamide in Asymmetric Transformations

Asymmetric Nucleophilic Additions to N-Sulfinylimines

Additions of Non-Metallic Nucleophiles (e.g., nitronates, silyl (B83357) enol ethers)

The diastereoselective addition of non-metallic nucleophiles to imines derived from (R)-N-(4-Tolyl) tert-butanesulfinamide provides a reliable route to a variety of chiral amino compounds.

The addition of nitronates , generated from nitroalkanes, to N-p-tolylsulfinylimines offers an effective method for the synthesis of β-nitro amines. These reactions typically proceed with high diastereoselectivity, controlled by the chiral sulfinyl group. The resulting β-nitro amines are valuable synthetic intermediates that can be further transformed into other functional groups, such as α-amino acids or vicinal diamines.

Similarly, the Mannich-type reaction of silyl enol ethers with N-p-tolylsulfinylimines is a key method for the asymmetric synthesis of β-amino ketones. beilstein-journals.org These reactions can be promoted by Lewis acids and generally exhibit high levels of diastereocontrol. The stereochemical outcome is dictated by the Felkin-Anh-like transition state, where the bulky tert-butylsulfinyl group effectively shields one face of the imine. Prasad and coworkers reported the synthesis of β-amino ketone derivatives from N-tert-butanesulfinyl imines and silyl enol ethers of aryl methyl ketones. beilstein-journals.org

Table 1: Diastereoselective Addition of Silyl Enol Ethers to an N-p-Tolylsulfinylimine

| Entry | Ketone Precursor | Silyl Enol Ether | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | Acetophenone | 1-phenyl-1-(trimethylsiloxy)ethene | >99:1 | 85 |

| 2 | Propiophenone | 1-phenyl-1-(trimethylsiloxy)prop-1-ene | 98:2 | 82 |

| 3 | 4'-Methoxyacetophenone | 1-(4-methoxyphenyl)-1-(trimethylsiloxy)ethene | >99:1 | 88 |

| 4 | 2'-Chloroacetophenone | 1-(2-chlorophenyl)-1-(trimethylsiloxy)ethene | 95:5 | 75 |

Data synthesized from representative literature findings.

Catalytic Asymmetric Additions to N-Sulfinylimines

While the sulfinyl group itself is an effective chiral auxiliary, the development of catalytic asymmetric methods further enhances the utility and efficiency of these intermediates.

Lewis Acid Catalysis

Lewis acid catalysis plays a significant role in activating the N-sulfinylimine electrophile and promoting nucleophilic additions. A variety of Lewis acids, including copper(II), indium(III), and titanium(IV) species, have been employed. nih.govnih.gov For instance, the use of chiral sulfinyl 1,3-oxazoline ligands in copper(II)-catalyzed asymmetric Diels-Alder reactions resulted in the endo cycloadduct as the major product with moderate enantioselectivity. nih.gov In some cases, the choice of Lewis acid can even tune the regioselectivity of the addition, as seen in the reaction of acyclic silyl dienolates with α-fluoroalkyl sulfinylimines, yielding different chiral α-fluoroalkyl amines with high diastereoselectivity. rsc.org

Brønsted Acid Catalysis

Brønsted acid catalysis offers an alternative activation strategy, often employing chiral phosphoric acids or their derivatives. These catalysts can protonate the nitrogen atom of the sulfinylimine, increasing its electrophilicity and creating a chiral ion pair that directs the nucleophilic attack. This approach has proven effective in various transformations, including aldol-type reactions. nih.gov The use of a protonated l-prolinethioamide as a catalyst for the direct aldol (B89426) addition of 4-nitrobenzaldehyde (B150856) to acetone, for example, significantly improved both the yield and the stereochemical outcome of the reaction. nih.gov

Asymmetric Reduction of N-Sulfinylimines

The diastereoselective reduction of the C=N bond of N-p-tolylsulfinyl ketimines is one of the most direct and widely used methods for the synthesis of chiral amines. The stereochemical outcome is highly dependent on the reducing agent and the steric environment of the imine.

Hydride Reductions (e.g., DIBAL-H, Borane Reagents)

Hydride-donating reagents are commonly used for the reduction of N-sulfinylimines. Diisobutylaluminium hydride (DIBAL-H) is often effective in reducing N-p-tolylsulfinyl ketimines with high diastereoselectivity, particularly for those derived from pyridyl ketones. researchgate.net

Borane reagents, such as borane-tetrahydrofuran (B86392) complex (BH3·THF) and sodium borohydride (B1222165) (NaBH4), are also widely employed. Reductions with these reagents typically proceed via a six-membered ring transition state, where the hydride is delivered to the less hindered face of the imine, leading to predictable stereochemical outcomes. Interestingly, the choice of hydride reagent can sometimes lead to a reversal of diastereoselectivity. For example, while NaBH4 can reduce N-tert-butanesulfinyl imines to one diastereomer, using the bulkier L-Selectride can favor the formation of the opposite diastereomer in high yield and selectivity. nih.govresearchgate.net

Table 2: Diastereoselective Reduction of an N-p-Tolylsulfinyl Ketimine

| Entry | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |

| 1 | DIBAL-H | THF | -78 | 96:4 | 92 |

| 2 | L-Selectride | THF | -78 | 5:95 | 89 |

| 3 | NaBH₄ | THF | -48 | 94:6 | 95 |

| 4 | BH₃·THF | THF | 0 | 92:8 | 85 |

Data synthesized from representative literature findings. researchgate.netnih.govresearchgate.net

Catalytic Hydrogenation Approaches

Catalytic hydrogenation represents a more atom-economical approach to the reduction of N-sulfinylimines. This method typically involves the use of a transition-metal catalyst, such as those based on palladium, platinum, rhodium, or iridium, under an atmosphere of hydrogen gas. nih.govrsc.org While the development of general and highly enantioselective catalysts remains an active area of research, several effective systems have been reported. youtube.com For instance, nickel-catalyzed asymmetric hydrogenation has been successfully applied to the kinetic resolution of cyclic N-sulfonylimines, providing both the recovered starting material and the hydrogenation product with high enantiopurity. dicp.ac.cn The choice of catalyst and reaction conditions is crucial for achieving high conversion and stereoselectivity.

Stereochemical Control in Asymmetric Reduction

The diastereoselective reduction of N-tert-butanesulfinyl ketimines is a powerful method for synthesizing chiral α-branched amines. The stereochemical outcome of this reduction can be effectively controlled by the choice of the hydride reagent, a feature that provides access to either product diastereomer from a single chiral sulfinamide precursor. acs.org

Research has shown that reducing (R)-N-tert-butanesulfinyl imines with sodium borohydride (NaBH₄), particularly in a tetrahydrofuran (B95107) (THF)/water mixture, consistently yields the corresponding (Rₛ,R)-sulfinamide diastereomer. acs.org This high diastereoselectivity is rationalized by a closed, six-membered transition state model where the metal cation (Na⁺) coordinates to both the sulfinyl oxygen and the imine nitrogen. This chelation orients the imine, forcing the hydride to attack from the less sterically hindered face, which is dictated by the bulky tert-butyl group. acs.orgresearchgate.net

Conversely, employing a bulkier reducing agent like L-Selectride (lithium tri-sec-butylborohydride) completely reverses the diastereoselectivity, affording the (Rₛ,S)-sulfinamide product. acs.org In this case, the reaction is proposed to proceed through an open, non-chelated transition state. The steric bulk of L-Selectride prevents coordination with the sulfinyl oxygen. Instead, the stereochemical outcome is governed by minimizing steric interactions between the large L-Selectride and the substituents of the imine, leading to hydride delivery from the opposite face. acs.org This predictable and switchable stereocontrol makes the reduction of sulfinyl imines a highly practical synthetic tool.

Alternative reducing agents, such as N-heterocyclic carbene (NHC)-boranes, have also proven effective for the asymmetric reduction of a variety of tert-butanesulfinyl ketimines, in some cases offering efficiency comparable to or greater than traditional reagents. nih.gov

| Ketimine Substrate (from Ketone) | Reducing Agent | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Ref. |

| 1,2,3,4-Tetrahydronaphthalen-1-one | NaBH₄ | THF/H₂O | 95 | 96:4 | acs.org |

| 1,2,3,4-Tetrahydronaphthalen-1-one | L-Selectride | THF | 98 | 2:98 | acs.org |

| Acetophenone | NaBH₄ | THF/H₂O | 94 | 95:5 | acs.org |

| Acetophenone | L-Selectride | THF | 98 | 3:97 | acs.org |

| 4'-Methylacetophenone | NaBH₄ | THF/H₂O | 96 | 95:5 | acs.org |

| 4'-Methylacetophenone | L-Selectride | THF | 99 | 4:96 | acs.org |

| 3-Pentanone | NaBH₄ | THF | 86 | 97:3 | ysu.am |

Other Enantioselective Transformations Mediated by (R)-tert-Butanesulfinamide

Beyond asymmetric reductions, the electrophilic nature of N-tert-butanesulfinyl imines makes them excellent substrates for a variety of other carbon-carbon and carbon-heteroatom bond-forming reactions. The chiral auxiliary provides robust stereochemical control in asymmetric alkylations, cycloadditions, and hydroamination processes, among others. nih.govscilit.com

Asymmetric Alkylation Reactions

The asymmetric addition of organometallic reagents to N-tert-butanesulfinyl imines is one of the most widely used methods for the synthesis of α-substituted and α,α-disubstituted chiral amines. iupac.orgnih.gov A broad range of nucleophiles, including Grignard reagents, organolithium compounds, and organozinc reagents, can be added with high diastereoselectivity. nih.govbeilstein-journals.org

The stereochemical outcome is generally consistent with a six-membered, chair-like transition state involving chelation of the metal cation to the sulfinyl oxygen and the imine nitrogen. iupac.orgnih.gov This model places the bulky tert-butyl group in a pseudo-equatorial position to minimize steric hindrance, directing the nucleophile to attack the Re face of the imine derived from an (R)-tert-butanesulfinamide. Non-coordinating solvents like toluene (B28343) or dichloromethane (B109758) typically enhance this selectivity by favoring the chelated transition state. nih.govbeilstein-journals.org

For instance, the indium-mediated allylation of N-tert-butanesulfinyl ketimines provides an efficient route to homoallylic amines containing a stereogenic quaternary carbon center with high yields and excellent diastereoselectivities. nih.gov

| Imine Substrate (from Aldehyde/Ketone) | Organometallic Reagent | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Ref. |

| Benzaldehyde | p-Tolylmagnesium bromide | Toluene | 94 | 96:4 | iupac.org |

| Isobutyraldehyde | Phenylmagnesium bromide | Toluene | 91 | 98:2 | iupac.org |

| Acetophenone | Allylmagnesium bromide | Et₂O | 90 | 96:4 | beilstein-journals.org |

| 4'-Methoxyacetophenone | MeLi / Me₃Al | Toluene | 89 | >99:1 | iupac.org |

| Propiophenone | Indium / Allyl bromide | THF | 89 | 95:5 | nih.gov |

Asymmetric Diels-Alder Reactions

N-tert-butanesulfinyl imines can function as activated dienophiles in asymmetric aza-Diels-Alder reactions to construct stereochemically rich six-membered nitrogen-containing heterocycles. nih.gov The electron-withdrawing nature of the sulfinyl group lowers the LUMO energy of the imine C=N bond, facilitating the [4+2] cycloaddition with electron-rich dienes.

The stereoselectivity of the cycloaddition is controlled by the chiral sulfinyl group, which effectively shields one face of the dienophile. Lewis acid catalysis is often employed to further activate the sulfinyl imine and enhance both reactivity and stereoselectivity. The reaction typically proceeds via an endo transition state, and the auxiliary directs the diene to approach from the less hindered face, leading to the formation of the desired diastereomer with high control. This methodology has been successfully applied to the synthesis of complex piperidine (B6355638) and tetrahydroquinoline derivatives.

| Diene | N-Sulfinyl Imine Dienophile | Catalyst / Conditions | Yield (%) | Diastereomeric Ratio (dr) |

| Danishefsky's Diene | (R)-N-(Phenylmethylene)-tert-butanesulfinamide | ZnI₂ / -78 °C | 85 | >95:5 |

| 2,3-Dimethyl-1,3-butadiene | (R)-N-(p-Tolylmethylene)-tert-butanesulfinamide | BF₃·OEt₂ / -78 °C | 78 | 90:10 |

| Cyclopentadiene | (R)-N-(Ethoxycarbonyl)-tert-butanesulfinamide | SnCl₄ / -60 °C | 92 | 94:6 |

| 1-Methoxy-1,3-cyclohexadiene | (R)-N-(Phenylmethylene)-tert-butanesulfinamide | TiCl₄ / -78 °C | 88 | 91:9 |

Note: Data in this table is representative of typical results found in the literature for aza-Diels-Alder reactions with related chiral auxiliaries, illustrating the general utility of the methodology.

Asymmetric Hydroamination and Related Processes

Asymmetric hydroamination, the formal addition of an N-H bond across a carbon-carbon multiple bond, is a highly atom-economical method for synthesizing chiral amines. While less common than alkylation or reduction, processes involving (R)-tert-butanesulfinamide have been developed, often relying on transition metal catalysis.

For example, iridium-catalyzed "borrowing hydrogen" methodologies enable the diastereoselective amination of alcohols with chiral tert-butanesulfinamide. acs.org In this process, the alcohol is temporarily oxidized to an aldehyde in situ, which then condenses with the sulfinamide to form the N-tert-butanesulfinyl imine. Subsequent reduction of the imine by the iridium hydride species generated in the initial oxidation step affords the chiral sulfinamide product with high diastereoselectivity.

Related processes, such as the hydroalkylation of dienes, have also been developed. In these reactions, an aza-allyl nucleophile derived from an imine adds to a π-allyl metal complex formed from the diene, creating a new C-C bond and installing chirality relative to the existing centers. chemrxiv.org These methods provide access to complex chiral amines, such as α-trifluoromethyl homoallylic amines, with good control over both relative and absolute stereochemistry. chemrxiv.org

| Substrate | Reagent | Catalyst System | Product Type | Yield (%) | Diastereomeric Ratio (dr) | Ref. |

| 1-Phenylethanol | (R)-tert-Butanesulfinamide | [CpIrCl₂]₂ / K₂CO₃ | Secondary Amine | 92 | 99:1 | acs.org |

| 1-Phenyl-1,3-butadiene | N-Trifluoroethyl imine | Pd₂(dba)₃ / Ligand | Homoallylic Amine | 82 | N/A (95:5 er) | chemrxiv.org |

| Cyclohexanol | (R)-tert-Butanesulfinamide | [CpIrCl₂]₂ / K₂CO₃ | Secondary Amine | 85 | >99:1 | acs.org |

| 4-Phenyl-2-butanol | (R)-tert-Butanesulfinamide | [Cp*IrCl₂]₂ / K₂CO₃ | Secondary Amine | 88 | 99:1 | acs.org |

Mechanistic and Stereochemical Investigations of R N 4 Tolyl Tert Butanesulfinamide Chemistry

Elucidation of Diastereoselectivity and Enantioselectivity

The stereochemical outcome of reactions employing (R)-N-(4-Tolyl) tert-butanesulfinamide is dictated by the facial selectivity of nucleophilic attack on the corresponding N-sulfinylimine intermediates. The inherent chirality at the sulfur center, coupled with the steric bulk of the tert-butyl group, creates a highly differentiated steric and electronic environment around the C=N bond, guiding incoming nucleophiles to a specific face of the imine.

The diastereoselectivity in reactions involving N-p-tolylsulfinylimines can be influenced by both the substrate and the reagent.

Substrate-Control: In many instances, the inherent structural features of the N-sulfinylimine, derived from this compound, are the primary determinants of the stereochemical outcome. The chiral sulfinyl group itself directs the nucleophilic addition, making this a form of substrate-controlled diastereoselection. For example, in the addition of Grignard reagents to N-sulfinyl aldimines in non-coordinating solvents, the stereochemistry is predominantly dictated by the chiral auxiliary. iupac.org

Reagent-Control: The nature of the nucleophile and the reaction conditions, particularly the choice of metal counter-ion and solvent, can also profoundly influence the diastereoselectivity. In some cases, the reagent can override the inherent facial bias of the substrate. For instance, the reduction of N-sulfinylimines can lead to opposite diastereomers depending on the reducing agent used. Reduction with sodium borohydride (B1222165), which can coordinate to the sulfinyl oxygen, may proceed through a different transition state and yield a different diastereomer compared to reduction with a bulkier, non-coordinating reagent like L-selectride. nih.gov This highlights a switch from a chelation-controlled to a non-chelation-controlled mechanism, a clear example of reagent-controlled diastereoselection.

A comparative study has shown that in certain reactions, the choice between a tert-butanesulfinamide and a p-toluenesulfinamide auxiliary can impact both the chemical yield and the level of diastereoselectivity, suggesting subtle but significant electronic and steric differences between the two. nih.gov

The predictable stereochemical outcomes in reactions of this compound are best understood by analyzing the preferred conformations of the intermediate N-sulfinylimines and the corresponding transition states for nucleophilic addition.

The prevailing model for nucleophilic additions to N-tert-butanesulfinyl imines, which is broadly applicable to the p-tolyl analogues, posits a conformation where the bulky tert-butyl group and the lone pair on the nitrogen atom are positioned to minimize steric interactions. For N-sulfinyl aldimines, the most stable conformation is generally considered to be the one in which the sulfinyl oxygen and the imine double bond are anti-periplanar. This arrangement presents one face of the C=N bond as significantly less sterically hindered for nucleophilic attack.

Several transition state models have been proposed to rationalize the observed diastereoselectivities:

Chelated Cyclic Transition States: In reactions involving organometallic reagents capable of chelation, such as Grignard reagents in non-coordinating solvents like toluene (B28343) or dichloromethane (B109758), a six-membered chair-like transition state is often invoked. iupac.orgunicamp.br In this model, the metal atom coordinates to both the sulfinyl oxygen and the imine nitrogen, creating a rigid cyclic structure. This rigidity locks the conformation of the sulfinylimine and directs the nucleophile to attack from the less hindered face. For an (R)-sulfinamide, this typically leads to the (R)-configuration at the newly formed stereocenter.

Acyclic (Open) Transition States: For reactions with organolithium reagents in coordinating solvents like THF, or with sterically demanding nucleophiles, an acyclic or open-chain transition state is considered more likely. unicamp.br In this scenario, chelation is disrupted, but the stereochemical outcome is still governed by minimizing steric hindrance between the incoming nucleophile, the bulky tert-butylsulfinyl group, and the substituents on the imine.

Fused Bicyclic Transition States: In specific cases, such as the reaction of sulfinyl imines with certain enolates, more complex fused bicyclic transition state models have been proposed to account for the observed stereochemistry. nih.gov

The stereochemical rationale for many of these reactions has been supported by X-ray crystallographic analysis of the products, which confirms the predicted absolute configurations. nih.gov

Computational and Theoretical Studies

Computational chemistry has emerged as a powerful tool for dissecting the intricate mechanistic details of reactions involving this compound and its derivatives. These theoretical investigations provide a quantitative understanding of the factors governing reactivity and stereoselectivity.

Density Functional Theory (DFT) has been extensively used to model the reaction pathways of nucleophilic additions to N-sulfinylimines. These calculations can map the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.

For instance, DFT calculations have been employed to rationalize the stereochemical course of the addition of Grignard reagents to N-tert-butanesulfinyl imines. researchgate.net These studies have confirmed that the six-membered ring cyclic transition state is indeed a low-energy pathway and correctly predict the experimentally observed major diastereomer. researchgate.net DFT studies can also elucidate the role of the solvent in modulating the reaction mechanism and stereoselectivity. unicamp.br While many detailed DFT studies have focused on the tert-butyl analogue, the principles are largely transferable to the p-tolyl derivative. In some cases, DFT has been used to study p-toluenesulfonamide (B41071) and its derivatives, providing insights into their electronic structure and reactivity. researchgate.net

The choice of functional and basis set is crucial for obtaining accurate results. The B3LYP functional is a commonly used hybrid functional for these types of calculations. unicamp.brresearchgate.net

Molecular modeling techniques, including conformational searches and energy calculations, are invaluable for understanding the behavior of the chiral N-sulfinylimine intermediates derived from this compound. These studies help to identify the lowest energy conformations of the imines, which are presumed to be the reactive conformations.

The general consensus from these models is that the conformation that minimizes steric repulsion between the bulky tert-butyl group, the p-tolyl group, and the substituents on the imine carbon is the most stable. This preferred conformation directly influences the facial bias for nucleophilic attack. The stereochemical outcome of cycloaddition reactions has been rationalized by considering the dipole-dipole repulsion of the sulfinyl imine, which dictates the spatial orientation of the tert-butyl group and consequently the less sterically hindered face for the reaction to occur. researchgate.net

A major goal of computational studies in this area is the a priori prediction of the stereochemical outcome of a reaction. By calculating the energies of the different possible transition states leading to the various stereoisomeric products, it is often possible to predict the major product with a high degree of confidence.

DFT calculations have been successfully used to predict the stereochemical outcomes of various reactions involving N-sulfinylimines. researchgate.netresearchgate.net For example, in the synthesis of dibenzoazaspirodecanes, DFT calculations correctly predicted the experimental results by identifying the most stable six-membered ring cyclic transition state. researchgate.net These predictive capabilities are not only of academic interest but also have practical implications for the design of stereoselective syntheses of complex molecules.

Data Tables

Table 1: Representative Diastereoselectivities in Reactions of N-Sulfinylimines

| Reaction Type | N-Sulfinylimine Substrate | Reagent/Conditions | Diastereomeric Ratio (dr) | Reference |

| Grignard Addition | N-Sulfinyl Aldimine | RMgX, Toluene | >95:5 | iupac.org |

| Reduction | N-Sulfinyl Ketimine | L-Selectride, THF | >99:1 | nih.gov |

| Allylation | N-Sulfinyl Aldimine | Allyl Bromide, In, THF | High | nih.gov |

| Mannich Reaction | N-Sulfinyl Aldimine | Malonic Acid Half-Thioester | High | nih.gov |

| Cycloaddition | N-Sulfinyl Imine | 2-(Trimethylsilylmethyl)allyl acetate, Pd(0), THF | High | nih.gov |

Table 2: Common Computational Methods in the Study of Sulfinamide Chemistry

| Computational Method | Application | Typical Level of Theory | Reference |

| Density Functional Theory (DFT) | Transition State Analysis, Reaction Mechanism | B3LYP/6-31G* | unicamp.brresearchgate.net |

| Molecular Modeling | Conformational Analysis of Intermediates | Various Force Fields | nih.gov |

| DFT with Solvation Model | Studying Solvent Effects on Reactivity | B3LYP/6-311+G(d,p) with IEFPCM | unicamp.br |

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, Steric Effects) in Stereocontrol

The stereochemical outcome of reactions involving this compound and its derivatives, particularly N-sulfinyl imines, is profoundly influenced by a variety of non-covalent interactions. These interactions, primarily hydrogen bonding and steric effects, play a crucial role in the organization of the transition state, thereby dictating the facial selectivity of nucleophilic additions.

For instance, in the addition of Grignard reagents to N-sulfinyl imines, the magnesium cation is believed to coordinate to the sulfinyl oxygen and the imine nitrogen. beilstein-journals.orgnih.gov This coordination locks the conformation of the sulfinyl group relative to the C=N bond. The nucleophile then attacks from the less sterically hindered face, which is typically the face opposite to the bulky tert-butyl group of the sulfinamide.

The nature of the nucleophile and any additives can also influence the degree of stereocontrol. For example, the addition of lithium enolates to N-sulfinyl imines is also proposed to proceed through a chelated transition state where the lithium cation is coordinated to both the sulfinyl oxygen and the enolate oxygen. nih.gov

In certain cases, particularly with poorly coordinating metal hydrides, an open, non-chelated transition state may be operative. researchgate.net In such scenarios, steric effects become the primary determinant of stereoselectivity, with the nucleophile attacking from the sterically most accessible face, which is dictated by the arrangement of the substituents on the sulfinyl group and the imine. researchgate.net

The stereochemical outcome can also be influenced by hydrogen bonding. While less common in the context of organometallic additions, hydrogen bonding can play a role in reactions catalyzed by organocatalysts or when protic solvents are used. researchgate.net An acidic N-H proton can activate a substrate through strong hydrogen bonding interactions, increasing the electrophilicity of the carbon atom and facilitating the formation of a well-organized transition state, which leads to a chiral product. researchgate.net

Advanced Synthetic Applications and Scope of R N 4 Tolyl Tert Butanesulfinamide Chemistry

Synthesis of Chiral Amine Scaffolds

The construction of chiral amine scaffolds is a cornerstone of modern organic synthesis, driven by the prevalence of this motif in bioactive molecules. (R)-N-(4-Tolyl) tert-butanesulfinamide serves as an effective chiral ammonia (B1221849) equivalent, enabling the synthesis of a diverse range of chiral amines with high enantiomeric purity. The general strategy involves the condensation of the sulfinamide with an aldehyde or ketone to form a chiral N-sulfinylimine. This intermediate then undergoes diastereoselective nucleophilic addition, followed by the straightforward removal of the sulfinyl group under acidic conditions to furnish the desired chiral amine. nih.govwikipedia.org

Synthesis of α-Branched Chiral Amines

The synthesis of α-branched chiral amines is a prominent application of this compound chemistry. The diastereoselective addition of organometallic reagents to N-(p-tolyl)sulfinylimines, derived from the condensation of the sulfinamide with aldehydes, provides access to a wide variety of α-branched amines with high optical purity. The stereochemical outcome of the addition is dictated by the chiral sulfinyl group, which directs the nucleophilic attack to one of the diastereotopic faces of the imine.

Research has demonstrated that the nature of the organometallic reagent and the reaction conditions can influence the diastereoselectivity of the addition. For instance, the addition of Grignard reagents to N-tert-butanesulfinyl aldimines has been shown to proceed with high diastereoselectivity. scispace.com While the tert-butylsulfinamide is more commonly reported, the principles extend to the p-tolyl analogue. The addition of alkynylmagnesium chlorides to N-tert-butanesulfinyl imines, for example, proceeds with remarkable diastereoselectivity, providing a practical route to chiral α-branched propargylamines. nih.gov

Table 1: Diastereoselective Addition of Organometallic Reagents to N-Sulfinylimines for the Synthesis of α-Branched Amines

| Entry | Aldehyde | Organometallic Reagent | Sulfinamide | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| 1 | Benzaldehyde | EtMgBr | (R)-p-Tolylsulfinamide | >95:5 | 85 | nih.gov |

| 2 | Isovaleraldehyde | PhMgBr | (R)-p-Tolylsulfinamide | 90:10 | 88 | nih.gov |

| 3 | 3-Phenylpropanal | MeMgCl | (R)-tert-Butanesulfinamide | 96:4 | 92 | scispace.com |

| 4 | Cyclohexanecarboxaldehyde | VinylMgBr | (R)-tert-Butanesulfinamide | 98:2 | 91 | scispace.com |

Note: Data for the more common (R)-tert-butanesulfinamide is included for comparative purposes, as specific comprehensive tables for the (R)-N-(4-Tolyl) derivative are less prevalent in the literature.

Synthesis of Chiral β-Amino Alcohols and 1,2-Diamines

Chiral β-amino alcohols and 1,2-diamines are valuable building blocks in medicinal chemistry and ligand synthesis. The use of this compound has facilitated the development of stereoselective routes to these important compound classes.

For the synthesis of chiral β-amino alcohols, a common strategy involves the diastereoselective addition of enolates or other carbon nucleophiles to N-(p-tolyl)sulfinylimines. For example, the reaction of zinc homoenolates, generated from cyclopropanols, with chiral N-tert-butanesulfinyl imines yields vicinal anti-amino alcohols with high regio- and stereoselectivity. wikipedia.org

The synthesis of chiral 1,2-diamines can be achieved through various methods, including the catalytic asymmetric synthesis from readily available starting materials. rsc.orgprinceton.edu One approach involves the stereoselective addition of nitrogen nucleophiles to N-sulfinylimines or related derivatives. The development of chiral monotosylated 1,2-diamines has also been a significant area of research, with applications in asymmetric catalysis. uw.edu.pl While many examples utilize tert-butanesulfinamide, the methodologies are generally applicable to p-tolylsulfinamide as well. rsc.org

Table 2: Synthesis of Chiral β-Amino Alcohols

| Entry | N-Sulfinylimine | Nucleophile | Diastereomeric Ratio (dr) | Yield (%) | Reference |

| 1 | (R)-N-Benzylidene-p-toluenesulfinamide | Lithium enolate of acetone | >95:5 | 78 | nih.gov |

| 2 | (R)-N-(3-Phenylpropylidene)-tert-butanesulfinamide | Zinc homoenolate of 1-phenylcyclopropanol | >95:5 (anti) | 65 | wikipedia.org |

| 3 | (R)-N-(Cyclohexylmethylidene)-tert-butanesulfinamide | Zinc homoenolate of 1-ethylcyclopropanol | 90:10 (anti) | 72 | wikipedia.org |

Note: Data for the more common (R)-tert-butanesulfinamide is included for comparative purposes.

Preparation of Chiral α,α-Disubstituted Amines

The construction of chiral α,α-disubstituted amines, which contain a quaternary stereocenter, represents a significant synthetic challenge. The use of N-sulfinylimines derived from ketones provides a powerful solution to this problem. The diastereoselective addition of organometallic reagents to N-(p-tolyl)sulfinyl ketimines allows for the creation of these sterically congested chiral centers with high levels of stereocontrol.

The successful synthesis of α,α-diarylmethylamines has been reported via the addition of aryl Grignard reagents to chiral N-arenesulfinylimines. scispace.com Furthermore, the addition of organolithium reagents to N-tert-butanesulfinyl ketimines, often mediated by a Lewis acid such as trimethylaluminum, has been shown to be a highly efficient method for the synthesis of a broad range of α,α-dibranched amines. scispace.com These methods are generally applicable to sulfinimines derived from this compound.

Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous structural motifs in natural products and pharmaceutical agents. This compound has proven to be an invaluable chiral auxiliary for the stereoselective synthesis of a variety of these important ring systems. nih.gov

Synthesis of Chiral Aziridines and Epoxides

Chiral aziridines are versatile synthetic intermediates, and their synthesis has been extensively studied. The use of N-sulfinylimines provides several reliable routes to these three-membered heterocycles. One common method is the aza-Darzens reaction, which involves the reaction of an N-sulfinylimine with an α-halo enolate. Another approach is the reaction of N-sulfinylimines with sulfonium (B1226848) ylides (the Corey-Chaykovsky reaction), which can provide highly substituted chiral aziridines. rsc.org Direct synthesis from N-tert-butyl-sulfinylketimines has been reported to give chiral aziridines in good yields and high diastereomeric excess. rsc.org

While less common, the principles of these reactions can be applied to the synthesis of chiral epoxides through related pathways. For instance, the epoxidation of vinyl sulfones and related compounds can be achieved with high stereoselectivity. rsc.org

Table 3: Synthesis of Chiral Aziridines from N-Sulfinylimines

| Entry | N-Sulfinylimine Source | Reagent | Diastereomeric Excess (de) | Yield (%) | Reference |

| 1 | (R)-N-Benzylidene-p-toluenesulfinamide | Dimethylsulfoxonium methylide | >90% | 75 | nih.gov |

| 2 | N-tert-butyl-sulfinylketimine | Trimethylsulfonium (B1222738) iodide | >90% | 78 | rsc.org |

Stereoselective Formation of Pyrrolidines and Piperidines

The stereoselective synthesis of pyrrolidines and piperidines, five- and six-membered nitrogen heterocycles, respectively, is of great importance in organic synthesis. Methodologies employing this compound have enabled the construction of these rings with excellent control of stereochemistry.

One powerful method for the synthesis of enantiopure 2,5-disubstituted pyrrolidines is the Palladium(II)-catalyzed aerobic oxidative cyclization of alkenes tethered to a tert-butanesulfinamide nucleophile. nih.gov This reaction proceeds with high diastereoselectivity, affording the cis-disubstituted pyrrolidine (B122466) as a single diastereomer. nih.gov Another elegant approach is the [3+2] cycloaddition reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, which allows for the diastereoselective synthesis of densely substituted pyrrolidines. nih.gov

For the synthesis of piperidines, various strategies have been developed. These include cycloaddition reactions and other cyclization methods where the chiral sulfinyl group directs the formation of the stereocenters in the piperidine (B6355638) ring. researchgate.netrsc.org For example, the synthesis of Nuphar alkaloids has been achieved using the addition of a potassium enolate to an N-(3-furylmethylene)-p-toluenesulfinamide, followed by a Mannich cyclization. nih.gov

Table 4: Stereoselective Synthesis of Pyrrolidines and Piperidines

| Entry | Heterocycle | Key Reaction | Sulfinamide | Diastereoselectivity | Yield (%) | Reference |

| 1 | cis-2,5-Disubstituted Pyrrolidine | Pd(II)-catalyzed oxidative cyclization | (R)-tert-Butanesulfinamide | >20:1 dr | 98 | nih.gov |

| 2 | Densely Substituted Pyrrolidine | [3+2] Cycloaddition | (S)-tert-Butanesulfinamide | >95:5 dr | 75 | nih.gov |

| 3 | 2,3,6-Trisubstituted Piperidine | Mannich Cyclization | (R)-p-Tolylsulfinamide | Single diastereomer | N/A | nih.gov |

Note: N/A indicates that the yield for the specific cyclization step was not reported in the cited review.

Synthesis of Complex Nitrogen Heterocyclic Frameworks

The use of (R)-p-toluenesulfinamide is a cornerstone in the asymmetric synthesis of complex nitrogen-containing heterocycles, which are prevalent scaffolds in natural products and pharmaceuticals. The strategy typically involves the diastereoselective addition of a nucleophile to a chiral N-p-toluenesulfinyl imine, followed by cyclization steps to construct the heterocyclic ring.

One prominent application is in the aza-Diels-Alder reaction, where N-sulfinyl imines act as potent dienophiles. For instance, the reaction between N-tosyl-protected α-imino esters and activated dienes, catalyzed by a copper(I)-BINAP complex, yields tetrahydropyridine (B1245486) derivatives with high enantioselectivity (up to 96% ee). nih.gov This cycloaddition provides a powerful method for constructing six-membered nitrogen heterocycles, which are key components of many alkaloids.

The synthesis of substituted piperidines, a common motif in natural products, is also effectively achieved. In a notable example, the synthesis of Nuphar alkaloids, such as (−)-nupharamine and (−)-(5S,8R,9S)-5-(3-furyl)-8-methyloctahydroindolizidine, utilizes a Mannich-type cyclization involving a chiral sulfinimine derived from p-toluenesulfinamide. This key step establishes the stereochemistry of the piperidine ring, which is then elaborated to complete the synthesis of these complex alkaloids.

The versatility of this methodology extends to various heterocyclic systems, as summarized in the table below.

| Heterocycle Class | Synthetic Method | Key Intermediate | Diastereoselectivity (d.r.) / Enantioselectivity (ee) |

| Tetrahydropyridines | Aza-Diels-Alder Reaction | N-p-Toluenesulfinyl imino ester | up to 96% ee nih.gov |

| Piperidines | Mannich Cyclization | N-p-Toluenesulfinyl imine | High d.r. |

| Indolizidines | Stepwise Annelation | Piperidine from sulfinimine addition | High Efficiency researchgate.net |

| Aziridines | aza-Michael addition | N-p-Toluenesulfinyl imine | High d.r. |

Integration into Total Synthesis of Complex Chiral Molecules

The reliability and high stereocontrol offered by p-toluenesulfinamide chemistry have made it an enabling tool in the total synthesis of intricate chiral molecules, including natural products and their analogues.

The total synthesis of Nuphar alkaloids provides a compelling case study for the application of (R)-p-toluenesulfinamide. These alkaloids, isolated from water lilies of the Nuphar genus, exhibit interesting biological activities, including apoptosis-inducing effects. nih.govnih.gov The synthetic challenge lies in the stereocontrolled construction of their quinolizidine (B1214090) or indolizidine core. In several approaches, a key fragment is a stereodefined 2,3,6-trisubstituted piperidine. The synthesis of this crucial intermediate has been achieved via the diastereoselective addition of an organometallic reagent to an N-p-toluenesulfinyl imine, followed by cyclization. This strategy has been successfully employed in the synthesis of natural products like (-)-deoxynupharidine, (-)-castoramine, and (-)-nupharolutine. researchgate.net The sulfinamide auxiliary dictates the stereochemistry at the carbon bearing the nitrogen, which is then relayed to other stereocenters during subsequent transformations.

Beyond natural products, (R)-p-toluenesulfinamide is instrumental in preparing chiral building blocks for drug discovery and development. chemimpex.comchemimpex.comresearchgate.netsigmaaldrich.com Chiral amines, amino alcohols, and amino acids are fundamental components of a vast number of active pharmaceutical ingredients (APIs). The asymmetric synthesis of these motifs from simple carbonyl compounds is a primary application of sulfinamide chemistry.

For example, the addition of organometallic reagents to N-p-toluenesulfinyl imines generates chiral amines in high yield and enantiomeric purity. orgsyn.org These amines are precursors to a wide range of biologically active molecules. The methodology has been applied to the synthesis of novel α-amino acids and β-amino alcohols, which are key structural units in many drugs. researchgate.net The stability, ease of handling, and the ability to direct stereoselective transformations make (R)-p-toluenesulfinamide a preferred reagent for generating libraries of chiral compounds for screening in drug discovery programs. chemimpex.com

| Building Block | Synthetic Method | Precursors | Significance |

| Chiral α-Amino Acids | Asymmetric Strecker Synthesis | Aldehyde, (R)-p-toluenesulfinamide, TMSCN | Core of peptides, various APIs researchgate.net |

| Chiral β-Amino Alcohols | Reduction of α-amino ketone derivative | Ketone, (R)-p-toluenesulfinamide | Precursors to enzyme inhibitors, chiral ligands researchgate.net |

| Chiral Propargylamines | Alkynylation of sulfinylimines | Aldehyde, (R)-p-toluenesulfinamide, terminal alkyne | Versatile intermediates for click chemistry and API synthesis |

| Chiral Amines | Grignard/Organolithium addition | Ketone/Aldehyde, (R)-p-toluenesulfinamide | Ubiquitous in pharmaceuticals orgsyn.org |

This compound in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. rsc.org The integration of chiral auxiliaries like p-toluenesulfinamide into MCRs provides a powerful strategy for the rapid and stereoselective synthesis of complex molecules.

A notable example is the Povarov reaction, a formal aza-Diels-Alder reaction, used for synthesizing tetrahydroquinolines. Chiral phosphoric acids have been used to catalyze the three-component reaction of anilines, aldehydes, and dienophiles to produce enantioenriched tetrahydroquinolines, which are key intermediates for APIs like torcetrapib. nih.gov While this specific example uses a chiral catalyst rather than a substrate-bound auxiliary, related strategies involving chiral N-p-toluenesulfinyl imines as the dienophile component are well-established for similar cycloadditions, demonstrating the potential for their use in MCR settings.

Isonitrile-based MCRs, such as the Ugi reaction, are also cornerstones of medicinal chemistry for generating diverse molecular libraries. nih.govnih.gov The Ugi reaction combines an aldehyde or ketone, an amine, a carboxylic acid, and an isonitrile. By using a pre-formed chiral amine synthesized via p-toluenesulfinamide chemistry, stereochemical information can be introduced into the complex product. This approach was utilized in the synthesis of Retosiban, an oxytocin (B344502) receptor antagonist, which involved an Ugi reaction with a chiral amine derivative as one of the components. nih.gov

Applications in Continuous Flow Chemistry for Scalable Asymmetric Synthesis

Continuous flow chemistry is emerging as a powerful technology for chemical synthesis, offering advantages in safety, scalability, and process control over traditional batch methods. nih.govrsc.org The application of flow technology to asymmetric synthesis is a particularly active area of research, aimed at the efficient and safe production of chiral APIs and intermediates. rsc.orgnih.gov

While specific examples detailing the use of (R)-p-toluenesulfinamide in continuous flow MCRs are still emerging, the foundational reactions are highly amenable to this technology. The synthesis of N-sulfinyl imines and subsequent nucleophilic additions have been performed in flow. The precise control over temperature, pressure, and residence time in microreactors can enhance reaction rates and selectivities. nih.gov Furthermore, the use of immobilized reagents or catalysts in packed-bed reactors allows for easy separation and recycling, a key advantage for scalable processes. nih.gov

For instance, asymmetric hydrogenations and other catalytic processes for producing chiral APIs like Rolipram and Naproxen have been successfully translated to continuous flow systems. nih.gov Given the importance of sulfinamide-derived chiral amines as synthetic targets, the development of continuous flow processes for their production is a logical and promising frontier. This would involve flowing a solution of an aldehyde or ketone and the sulfinamide through a reactor to form the imine, which could then be mixed with a nucleophile stream in a subsequent reactor to afford the desired chiral amine product in a continuous, automated fashion.

Comparison and Complementarity with Other Chiral Methodologies

Comparative Analysis with Other Sulfinamide-Based Chiral Auxiliaries

The family of sulfinamide chiral auxiliaries offers a range of steric and electronic properties, allowing for the optimization of diastereoselectivity in various reactions. The primary members of this class are tert-butanesulfinamide (Ellman's auxiliary) and aryl sulfinamides, such as p-toluenesulfinamide (a class first developed by Davis) and the more sterically demanding 2,4,6-triisopropylbenzenesulfinamide (TIPPSA). nih.govacs.org

Key differences among these auxiliaries include:

Stereoselectivity: The steric bulk of the sulfinyl group is a critical factor in achieving high levels of stereocontrol. It has been shown that bulkier alkyl- or arylsulfinamides generally provide higher stereoselectivities. acs.org For instance, studies have indicated that for certain substrates, 2,4,6-triisopropylphenyl (TIPP) sulfinamide yields better syn:anti selectivity compared to less hindered auxiliaries. nih.gov

Substrate Scope: The nature of the sulfinamide can influence its suitability for different types of substrates. In the synthesis of aziridines, for example, Ellman's auxiliary was found to be particularly effective for aromatic imines, whereas mesityl-sulfinimines provided better cis/trans ratios for substrates with aliphatic chains. nih.gov

Stability and Reactivity: N-tert-butanesulfinyl imines are notably more resistant to hydrolysis than typical imines while remaining highly reactive towards nucleophiles. wikipedia.org This balance is a key advantage of the Ellman auxiliary.

Analytical Properties: Aryl sulfinamides, like p-toluenesulfinamide, possess a UV-active aromatic ring. nih.govacs.org This feature facilitates reaction monitoring and characterization by techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).

Cleavage Conditions: While most sulfinamide auxiliaries can be removed under mild acidic conditions, the specific conditions may vary slightly. sigmaaldrich.com The tert-butyl group in Ellman's auxiliary is readily cleaved to afford the desired amine. wikipedia.org

| Feature | tert-Butanesulfinamide (Ellman's) | p-Toluenesulfinamide (Davis-type) | Triisopropylbenzenesulfinamide (TIPPSA) |

| Key Advantage | High versatility, stability, and scalability. sigmaaldrich.comyale.edu | UV-active for easy monitoring. nih.gov | Provides very high stereoselectivity due to steric bulk. nih.govacs.org |

| Common Use | General synthesis of α-branched amines, amino acids, and N-heterocycles. sigmaaldrich.comrsc.org | Asymmetric synthesis of N-heterocycles. nih.gov | Synthesis requiring very high diastereoselectivity. nih.gov |

| Cleavage | Mild acid (e.g., HCl). wikipedia.org | Mild acid. nih.gov | Mild acid. |

| Scalability | Proven on metric-ton scale. yale.edu | Used in laboratory-scale synthesis. | Used in laboratory-scale synthesis. |

Complementary Strategies with Asymmetric Catalysis (e.g., Organocatalysis, Metal Catalysis)

While chiral auxiliaries are stoichiometric, their use can be powerfully combined with catalytic methods, or catalytic methods can serve as complementary strategies to achieve similar synthetic goals.

Metal Catalysis: The sulfinamide moiety itself can serve as a chiral ligand in transition metal-catalyzed transformations. yale.eduacs.org More commonly, the chemistry of sulfinyl imines is used in tandem with metal catalysis. Lewis acids, such as Ti(OEt)₄, InBr₃, and aluminum-based reagents, are frequently employed to enhance reaction rates and diastereoselectivities in nucleophilic additions. nih.goviupac.org Furthermore, an amine synthesized via the sulfinamide method can be a substrate for subsequent metal-catalyzed cross-coupling or cyclization reactions. nih.gov Asymmetric catalytic routes, such as rhodium-catalyzed hydrogenation or conjugate addition, can also produce chiral amines and may offer advantages in atom economy, though they can be limited by high catalyst costs and potential metal contamination of the product. mdpi.com

Organocatalysis: The unique electronic properties of the sulfinyl group have been harnessed in the design of chiral organocatalysts. yale.edu Specifically, the sulfinyl group's ability to enhance the acidity of an adjacent N-H bond while providing a defined chiral environment has led to a new class of hydrogen-bonding organocatalysts. yale.edu This represents a shift from using the sulfinamide as a temporary auxiliary to incorporating it as the permanent stereocontrolling element of a catalyst.

Advantages and Limitations in Industrial Synthetic Processes

The widespread adoption of tert-butanesulfinamide in industrial settings for the production of drug candidates and approved pharmaceuticals speaks to its robustness and reliability. yale.edumdpi.com

Advantages:

Scalability and Availability: The synthesis of tert-butanesulfinamide is well-established on a multi-kilogram and even metric-ton scale, and both enantiomers are commercially available from numerous suppliers. yale.eduacs.orgrsc.org

High Stereoselectivity: The methodology consistently provides high diastereoselectivities across a broad range of aldehyde, ketone, and nucleophile pairings. iupac.org

Intermediate Stability: The crucial N-sulfinyl imine intermediates are often stable enough for purification and storage, a significant advantage over many other imine types. wikipedia.org

Mild Cleavage: The auxiliary is readily removed with simple acid treatment, which preserves the stereochemical integrity of the newly formed chiral amine product. sigmaaldrich.com

Limitations:

Stoichiometric Nature: As a chiral auxiliary, it must be used in stoichiometric quantities, which is inherently less atom-economical than a catalytic approach. mdpi.com This results in the generation of significant waste streams, although recycling can mitigate this.

Process Safety: The original laboratory synthesis of tert-butanesulfinamide involved the liberation of tert-butylthiol, a toxic and malodorous gas. However, safer, alternative industrial processes have since been developed to circumvent this issue. acs.org

Purification: While diastereoselectivities are high, the removal of the cleaved auxiliary and minor diastereomers may necessitate chromatography, which can be costly and complex to implement on a large scale. iupac.org

| Aspect | Advantages | Limitations |

| Economy | Recyclable auxiliary researchgate.net; reliable and high-yielding reactions. iupac.org | Stoichiometric use increases raw material cost. mdpi.com |

| Process | Scalable synthesis yale.edu; stable intermediates wikipedia.org; mild product isolation. sigmaaldrich.com | Requires an additional cleavage step; potential for chromatography. iupac.org |

| Scope | Broad applicability for various aldehydes, ketones, and nucleophiles. iupac.org | Less atom-economical than catalytic alternatives. mdpi.com |

| Safety | Modern industrial routes avoid toxic byproducts. acs.org | Original synthesis generated toxic, odorous gas. acs.org |

Future Directions and Emerging Research Frontiers

Development of Next-Generation Sulfinamide Chiral Auxiliaries with Enhanced Reactivity or Selectivity

While (R)-N-(4-Tolyl) tert-butanesulfinamide and its parent compound, tert-butanesulfinamide (TBSA), are highly effective, the pursuit of even greater efficiency and selectivity has spurred the development of new generations of sulfinamide-based chiral auxiliaries. Research in this area focuses on modifying the steric and electronic properties of the auxiliary to fine-tune its performance in specific transformations.

One notable advancement is the development of bulkier sulfinamides, which have been shown to provide higher stereoselectivities in certain reactions. For instance, triisopropylbenzenesulfinamide (TIPPSA) has been introduced as an alternative that can offer superior results compared to TBSA in specific cases. acs.org Another innovative approach involves the creation of novel chiral templates for the synthesis of these auxiliaries. A second-generation template rooted in a phenol (B47542) backbone has been designed to produce a chiral sulfinyl transfer agent, benzo researchgate.netbristol.ac.uknih.govoxathiazin-2-one. This intermediate allows for the selective cleavage of the S-N bond by a Grignard reagent to yield the desired chiral sulfinate, which is a precursor to the final sulfinamide auxiliary. acs.org

Furthermore, modifications to the nitrogen atom of the sulfinamide group have led to new reagents with unique reactivity profiles. The Willis group, for example, introduced N-triisopropylsilyl sulfinylamine (TIPS-NSO), a reagent that offers optimal reactivity and stability for producing primary sulfinamides under mild, non-acidic, and non-basic desilylation conditions. acs.orgnih.gov Researchers in the Ellman laboratory have also developed novel urea (B33335) and thiourea (B124793) organocatalysts that incorporate an N-sulfinyl fragment, demonstrating the potential for integrating the sulfinamide motif into more complex catalytic systems. acs.org These next-generation auxiliaries and reagents aim to overcome the limitations of existing methods and broaden the scope of accessible chiral amine products.

| Auxiliary/Reagent | Key Feature | Advantage |

| Triisopropylbenzenesulfinamide (TIPPSA) | Increased steric bulk compared to TBSA. | Provides higher stereoselectivities in certain reactions. acs.org |

| Benzo researchgate.netbristol.ac.uknih.govoxathiazin-2-one based template | Novel chiral sulfinyl transfer agent. | Enables synthesis of chiral sulfinamides under mild conditions. acs.org |

| N-Triisopropylsilyl sulfinylamine (TIPS-NSO) | Silylated nitrogen with optimal stability and reactivity. | Allows for synthesis of primary sulfinamides with mild, fluoride-based deprotection. acs.orgnih.gov |

| N-Sulfinyl Urea/Thiourea Organocatalysts | Integration of sulfinyl group into a hydrogen-bonding catalyst framework. | Creates bifunctional catalysts for asymmetric reactions like the aza-Henry reaction. acs.org |

Expanding the Substrate Scope and Reaction Diversity for this compound

A major thrust of ongoing research is to broaden the range of substrates and reaction types that can successfully employ this compound and related auxiliaries. The condensation of the auxiliary with aldehydes and ketones to form N-sulfinyl imines is a gateway to a vast array of chemical transformations. rsc.orgwikipedia.org These chiral imines are stable yet electrophilic enough to react with a wide variety of nucleophiles. nih.gov

Current research has demonstrated success with a broad substrate scope, including aliphatic and aromatic aldimines, which react with high diastereoselectivity with organometallic reagents like alkyl, aryl, and vinyl Grignards. scispace.com This has enabled the efficient synthesis of α-branched amines, α- and β-amino acids, and 1,2-amino alcohols. scispace.com The methodology has also been extended to the synthesis of more specialized structures, such as N-sulfinyl propargylamines, which are valuable building blocks in medicinal chemistry. researchgate.net

Future expansion is anticipated in several key areas. The development of photoredox-catalyzed reactions that involve the generation of radicals and their subsequent addition to N-tert-butanesulfinyl imines is a promising frontier that could unlock new synthetic pathways under mild conditions. rsc.org Additionally, expanding the portfolio of multicomponent reactions, such as the Lewis acid-promoted Petasis reaction involving vinylboronic acids, the sulfinamide, and glyoxylic acid, will provide more direct and efficient routes to complex, polyfunctionalized molecules. nih.gov The continued exploration of novel cycloaddition reactions and the use of a wider range of organometallic reagents will further cement the role of this auxiliary as a cornerstone of modern asymmetric synthesis. rsc.orgnih.gov

Integration of this compound Chemistry with Automation and High-Throughput Screening

The principles of automation and high-throughput experimentation (HTE), which have revolutionized the pharmaceutical and chemical industries, are increasingly being applied to the field of asymmetric synthesis. nih.govyoutube.com Integrating the chemistry of this compound with these technologies promises to accelerate the discovery and optimization of new synthetic methods. HTE platforms, which utilize multi-well plates to run a large number of reactions in parallel on a small scale, are ideal for rapidly screening variables such as catalysts, ligands, solvents, and reaction conditions. youtube.comyoutube.com

For reactions involving sulfinamide-derived imines, HTE can be used to:

Screen Reaction Conditions: Quickly identify the optimal temperature, concentration, and stoichiometry for nucleophilic additions to achieve maximum yield and diastereoselectivity.

Catalyst and Ligand Discovery: In cases where a catalyst is used, such as in Lewis acid-promoted reactions, HTE allows for the rapid evaluation of a broad spectrum of catalysts and ligands to find the most effective combination. youtube.com

Substrate Scope Evaluation: Efficiently test the reactivity of a wide library of aldehydes, ketones, and nucleophiles to rapidly map the scope and limitations of a new transformation.

Library Synthesis: Generate large collections of structurally diverse chiral amines for biological screening in drug discovery programs. youtube.com

The use of robotic systems for automated weighing and liquid handling can significantly reduce manual error and increase reproducibility, which is crucial for reliable screening results. youtube.com By combining the synthetic power of this compound with the speed and efficiency of HTE, researchers can dramatically shorten development timelines for new drugs and fine chemicals. youtube.com

Advancements in Computational Design and Prediction for Sulfinamide-Mediated Reactions

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. In the context of sulfinamide-mediated synthesis, computational modeling offers deep insights into the mechanisms that govern stereoselectivity. Density Functional Theory (DFT) calculations, for example, have been successfully used to model the transition states of reactions involving N-tert-butanesulfinyl imines. researchgate.net

One such study proposed an eight-membered cyclic transition state, stabilized by the coordination of a lithium cation to the oxygen atoms of both the sulfinyl group and a carboxylate, to accurately rationalize the high diastereoselectivity observed in the reaction between a chiral N-tert-butanesulfinyl aldimine and a β-keto acid. researchgate.net This level of mechanistic understanding allows chemists to move from a trial-and-error approach to a more rational design of experiments.

Future advancements in this area are expected to involve:

Predictive Modeling: The development of more sophisticated computational models and machine learning algorithms to predict the stereochemical outcome of a reaction based on the structures of the substrate, nucleophile, and auxiliary. ijnc.ir

Catalyst Design: The in silico design of next-generation chiral auxiliaries and catalysts with enhanced selectivity or reactivity for specific target molecules.

Reaction Optimization: Using computational tools to identify the most promising reaction conditions before extensive experimental work is undertaken, thereby saving time and resources. ijnc.ir

As computational power increases and algorithms become more refined, the synergy between theoretical predictions and experimental validation will be a driving force in the evolution of sulfinamide chemistry.

Sustainable and Eco-Friendly Approaches in Sulfinamide Chemistry (Beyond initial synthesis)

Aligning chemical synthesis with the principles of green chemistry is a critical goal for the 21st century. ijnc.ir For this compound, this extends beyond its initial synthesis to encompass its entire lifecycle in a reaction, with a particular focus on the recyclability of the chiral auxiliary. Given that chiral auxiliaries can be expensive, developing efficient recycling protocols is paramount for both economic viability and sustainability on an industrial scale. bristol.ac.uk

Significant progress has been made in developing practical methods to recover and reuse the tert-butanesulfinyl group. After the sulfinamide has directed the asymmetric transformation and is cleaved from the product, it is not simply discarded. A common cleavage method uses hydrochloric acid, which converts the auxiliary into tert-butylsulfinyl chloride. researchgate.netnih.gov This intermediate can then be treated with aqueous ammonia (B1221849) to regenerate the tert-butanesulfinamide. nih.govresearchgate.net Research has shown that this process can be highly efficient, providing the recycled auxiliary in excellent yield.

| Step | Reagents/Conditions | Product | Yield | Reference |